molecular formula C10H13NO B13107123 r-7-Monohydroxy aminotetralin

r-7-Monohydroxy aminotetralin

Cat. No.: B13107123
M. Wt: 163.22 g/mol
InChI Key: SXQYMLTXGOSXPE-SNVBAGLBSA-N
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Description

®-8-amino-5,6,7,8-tetrahydronaphthalen-2-olhydrochloride is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, and a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-amino-5,6,7,8-tetrahydronaphthalen-2-olhydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reduction of a naphthalene derivative followed by amination and hydroxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of ®-8-amino-5,6,7,8-tetrahydronaphthalen-2-olhydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-8-amino-5,6,7,8-tetrahydronaphthalen-2-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield naphthaldehydes, while reduction of the amino group may produce different amine derivatives.

Scientific Research Applications

®-8-amino-5,6,7,8-tetrahydronaphthalen-2-olhydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-8-amino-5,6,7,8-tetrahydronaphthalen-2-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-8-amino-5,6,7,8-tetrahydronaphthalen-2-olhydrochloride include other tetrahydronaphthalene derivatives with different functional groups, such as:

  • 8-amino-5,6,7,8-tetrahydronaphthalen-2-ol
  • 8-hydroxy-5,6,7,8-tetrahydronaphthalene
  • 8-amino-5,6,7,8-tetrahydronaphthalene

Uniqueness

What sets ®-8-amino-5,6,7,8-tetrahydronaphthalen-2-olhydrochloride apart from these similar compounds is its specific stereochemistry and the presence of both amino and hydroxyl groups

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(8R)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h4-6,10,12H,1-3,11H2/t10-/m1/s1

InChI Key

SXQYMLTXGOSXPE-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C=CC(=C2)O)N

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)O)N

Origin of Product

United States

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